Cas no 925006-29-7 (methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate)

methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate structure
925006-29-7 structure
Product Name:methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate
CAS No:925006-29-7
MF:C13H14N2O2S
MW:262.327461719513
CID:6591547
PubChem ID:91873008
Update Time:2024-01-02

methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate
    • 925006-29-7
    • EN300-18200664
    • Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate
    • methyl 2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetate
    • Inchi: 1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17-2)18-13(14)15-12/h3-6H,7H2,1-2H3,(H2,14,15)
    • InChI Key: UKEPUKRKKINWGD-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1CC(=O)OC)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 262.07759887g/mol
  • Monoisotopic Mass: 262.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 93.4Ų

methyl 2-2-amino-4-(4-methylphenyl)-1,3-thiazol-5-ylacetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-18200664-0.05g
methyl 2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetate
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Enamine
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